5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol, also known as TAK-659, is a potent and selective inhibitor of the kinase enzyme, BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the growth and survival of B-cells, a type of white blood cell. The inhibition of BTK has been shown to be an effective strategy in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
Mechanism of Action
5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are involved in cell survival and proliferation. The inhibition of BTK also leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, such as Bim, leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to have potent and selective inhibition of BTK, with minimal off-target effects on other kinases. This leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies. 5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has also been shown to have anti-inflammatory effects, as BTK is involved in the activation of immune cells, such as macrophages and neutrophils.
Advantages and Limitations for Lab Experiments
The advantages of 5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol for lab experiments include its potency and selectivity for BTK, as well as its favorable safety profile and manageable side effects. However, the limitations of 5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the development of 5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol and other BTK inhibitors. One direction is the development of combination therapies, where BTK inhibitors are used in combination with other targeted therapies or chemotherapy to enhance their efficacy. Another direction is the development of BTK inhibitors for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, where BTK plays a key role in the pathogenesis. Furthermore, the optimization of the pharmacokinetic properties of BTK inhibitors, such as their bioavailability and half-life, could lead to improved efficacy and reduced toxicity.
Scientific Research Applications
5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies. In preclinical studies, 5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis (programmed cell death) in B-cell malignancies. In clinical trials, 5-cyclopentyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has shown promising results in patients with relapsed or refractory B-cell malignancies, with a favorable safety profile and manageable side effects.
properties
IUPAC Name |
3-cyclopentyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c17-12-14-13-11(9-4-1-2-5-9)15(12)8-10-6-3-7-16-10/h9-10H,1-8H2,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJZTUEHJVFTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NNC(=S)N2CC3CCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopentyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.